molecular formula C8H6F3NO2S B8332505 6-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid

6-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B8332505
M. Wt: 237.20 g/mol
InChI Key: NIEKCNOEOUIICN-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

To a solution of methyl 6-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-3-carboxylate (Intermediate 210, 345 mg, 1.37 mmol) in MeOH (10 mL) was added a 2M sodium hydroxide aq. solution (1.37 mL, 2.74 mmol). The resulting reaction mixture was stirred at room temperature for 4 h and then evaporated to dryness. The remaining residue was dissolved in water (20 mL), acidified to pH 4.5 with a 1M aq. HCl solution and extracted with DCM (3×25 mL). Combined organics were dried over magnesium sulfate and evaporated to dryness to afford the title compound as a white solid (300 mg, 93%). Method C HPLC-MS: MH+ requires m/z=238. Found: m/z=238, Rt=1.35 min (98%).
Name
methyl 6-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-3-carboxylate
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Intermediate 210
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][S:4][C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][CH:6]=1.[OH-].[Na+]>CO>[F:16][C:2]([F:1])([F:15])[CH2:3][S:4][C:5]1[N:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
methyl 6-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-3-carboxylate
Quantity
345 mg
Type
reactant
Smiles
FC(CSC1=CC=C(C=N1)C(=O)OC)(F)F
Name
Intermediate 210
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CSC1=CC=C(C=N1)C(=O)OC)(F)F
Name
Quantity
1.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(CSC1=CC=C(C=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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